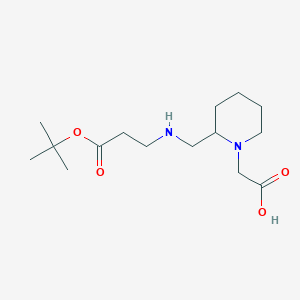![molecular formula C11H19FN2O2 B12992827 tert-Butyl 7-fluoro-2,5-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B12992827.png)
tert-Butyl 7-fluoro-2,5-diazaspiro[3.4]octane-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 7-fluoro-2,5-diazaspiro[3.4]octane-5-carboxylate is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both fluorine and diazaspiro moieties in its structure makes it a valuable building block for the synthesis of more complex molecules.
Preparation Methods
The synthesis of tert-Butyl 7-fluoro-2,5-diazaspiro[34]octane-5-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as dichloromethane and reagents like triethylamine and acryloyl chloride . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
tert-Butyl 7-fluoro-2,5-diazaspiro[3.4]octane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the molecule.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 7-fluoro-2,5-diazaspiro[3.4]octane-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes and receptors.
Organic Synthesis: The compound is used in the synthesis of complex organic molecules due to its unique structure and reactivity.
Biological Studies: Researchers use this compound to study the effects of fluorine substitution on biological activity.
Industrial Applications: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 7-fluoro-2,5-diazaspiro[3.4]octane-5-carboxylate involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The spirocyclic structure provides rigidity, which can influence the compound’s overall biological activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
tert-Butyl 7-fluoro-2,5-diazaspiro[3.4]octane-5-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate: This compound has a similar spirocyclic structure but lacks the fluorine atom, which can result in different reactivity and biological activity.
tert-Butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate: . The uniqueness of this compound lies in its combination of fluorine substitution and spirocyclic structure, which can enhance its reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C11H19FN2O2 |
|---|---|
Molecular Weight |
230.28 g/mol |
IUPAC Name |
tert-butyl 7-fluoro-2,5-diazaspiro[3.4]octane-5-carboxylate |
InChI |
InChI=1S/C11H19FN2O2/c1-10(2,3)16-9(15)14-5-8(12)4-11(14)6-13-7-11/h8,13H,4-7H2,1-3H3 |
InChI Key |
YLDIHCUJPUQQIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC12CNC2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-Ethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)acetic acid](/img/structure/B12992744.png)
![Ethyl 2-(6-ethyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate](/img/structure/B12992745.png)
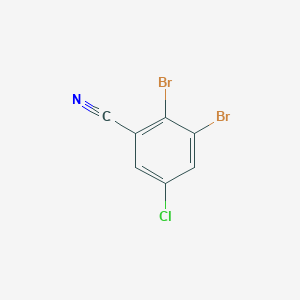
![(S)-2-(1-Amino-3-hydroxypropyl)pyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B12992759.png)
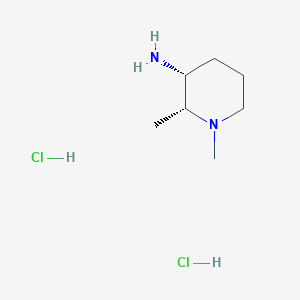
![5-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-sulfonyl chloride](/img/structure/B12992775.png)
![tert-Butyl 8-fluoro-8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B12992780.png)
![8-Iodo-5-oxaspiro[3.5]nonane](/img/structure/B12992782.png)
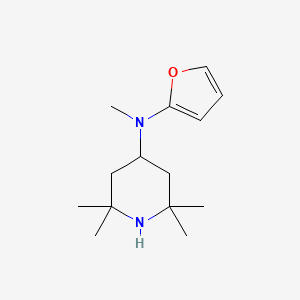
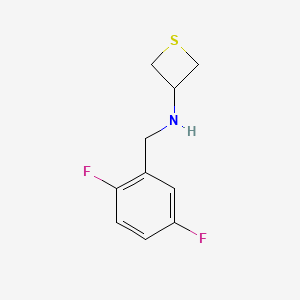
![2-(5,6,7,8-Tetrahydrocyclohepta[d]imidazol-1(4H)-yl)acetic acid](/img/structure/B12992802.png)
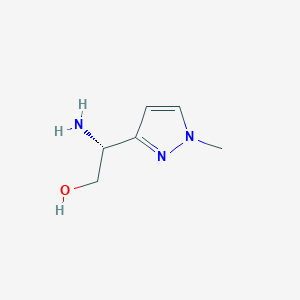
![4-Isopropyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B12992813.png)
